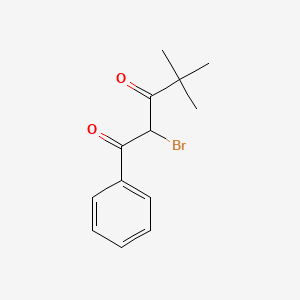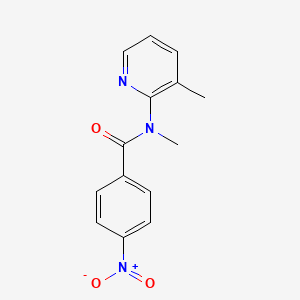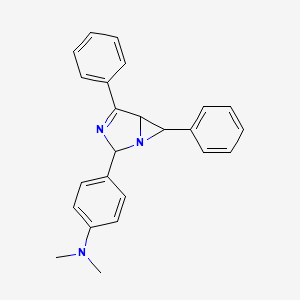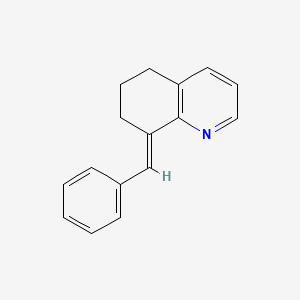
1-Chloro-1,1-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1-dinitroethane is an organic compound with the molecular formula C2H3ClN2O4 It is a halonitro compound, characterized by the presence of both chlorine and nitro groups attached to an ethane backbone
Preparation Methods
The synthesis of 1-Chloro-1,1-dinitroethane typically involves the nitration of 1-chloroethane. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to avoid decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1,1-dinitroethane undergoes several types of chemical reactions, including:
Reduction: It can be reduced to 1-chloro-1-nitroethane using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-hydroxy-1,1-dinitroethane.
Oxidation: Under strong oxidizing conditions, it can be further oxidized to form 1,1,1-trinitroethane.
Common reagents used in these reactions include potassium iodide, xenon difluoride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1-dinitroethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other halonitro compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of high-energy materials and as an intermediate in the manufacture of various chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1-dinitroethane involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects or toxicity, depending on the context.
Comparison with Similar Compounds
1-Chloro-1,1-dinitroethane can be compared with other similar compounds, such as 1-bromo-1,1-dinitroethane and 1,1,1-trinitroethane. While all these compounds share the dinitroethane backbone, the presence of different halogen atoms (chlorine, bromine) or additional nitro groups (trinitro) can significantly alter their chemical properties and reactivity. For example, 1-bromo-1,1-dinitroethane may exhibit different reactivity in substitution reactions compared to this compound due to the differing electronegativities and bond strengths of chlorine and bromine.
Properties
CAS No. |
2972-95-4 |
|---|---|
Molecular Formula |
C2H3ClN2O4 |
Molecular Weight |
154.51 g/mol |
IUPAC Name |
1-chloro-1,1-dinitroethane |
InChI |
InChI=1S/C2H3ClN2O4/c1-2(3,4(6)7)5(8)9/h1H3 |
InChI Key |
WCEVKBJRFBEDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)





![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)







